molecular formula C17H19O2P B14454986 1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one CAS No. 70393-73-6

1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one

Katalognummer: B14454986
CAS-Nummer: 70393-73-6
Molekulargewicht: 286.30 g/mol
InChI-Schlüssel: DXBAPQHGNIUNMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one is an organic compound that features a diphenylphosphoryl group attached to a dimethylpropanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one can be synthesized through the reaction of diphenylphosphoryl chloride with 2,2-dimethylpropan-1-one in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the phosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the phosphoryl group under basic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one involves its ability to participate in phosphorylation reactions. The diphenylphosphoryl group can transfer a phosphoryl group to other molecules, thereby modifying their chemical properties. This mechanism is crucial in biochemical pathways where phosphorylation plays a regulatory role .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenylphosphoryl azide: Used in similar phosphorylation reactions but contains an azide group.

    Diphenylphosphoryl chloride: A precursor in the synthesis of 1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one.

    Diphenylphosphine oxide: Shares the diphenylphosphoryl group but differs in its oxidation state.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other diphenylphosphoryl compounds. Its dimethylpropanone backbone provides steric hindrance, influencing its reactivity and making it suitable for specific synthetic applications .

Eigenschaften

CAS-Nummer

70393-73-6

Molekularformel

C17H19O2P

Molekulargewicht

286.30 g/mol

IUPAC-Name

1-diphenylphosphoryl-2,2-dimethylpropan-1-one

InChI

InChI=1S/C17H19O2P/c1-17(2,3)16(18)20(19,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI-Schlüssel

DXBAPQHGNIUNMX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.